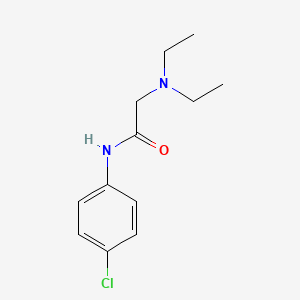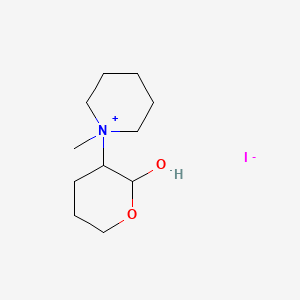
1-(2-Hydroxytetrahydro-2H-pyran-3-yl)-1-methylpiperidinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxytetrahydro-2H-pyran-3-yl)-1-methylpiperidinium iodide is a complex organic compound that features a unique structure combining a piperidinium ring with a tetrahydropyran moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxytetrahydro-2H-pyran-3-yl)-1-methylpiperidinium iodide typically involves the reaction of 1-methylpiperidine with 2-hydroxytetrahydro-2H-pyran-3-yl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions: 1-(2-Hydroxytetrahydro-2H-pyran-3-yl)-1-methylpiperidinium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of azides or nitriles.
科学的研究の応用
1-(2-Hydroxytetrahydro-2H-pyran-3-yl)-1-methylpiperidinium iodide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Hydroxytetrahydro-2H-pyran-3-yl)-1-methylpiperidinium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 1-(2-Hydroxytetrahydro-2H-pyran-3-yl)-1-ethylpiperidinium iodide
- 1-(2-Hydroxytetrahydro-2H-pyran-3-yl)-1-propylpiperidinium iodide
- 1-(2-Hydroxytetrahydro-2H-pyran-3-yl)-1-butylpiperidinium iodide
Comparison: 1-(2-Hydroxytetrahydro-2H-pyran-3-yl)-1-methylpiperidinium iodide is unique due to its specific combination of a methyl group and a tetrahydropyran moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the methyl group can influence the compound’s reactivity and interaction with molecular targets compared to its ethyl, propyl, or butyl analogs.
特性
CAS番号 |
64647-14-9 |
|---|---|
分子式 |
C11H22INO2 |
分子量 |
327.20 g/mol |
IUPAC名 |
3-(1-methylpiperidin-1-ium-1-yl)oxan-2-ol;iodide |
InChI |
InChI=1S/C11H22NO2.HI/c1-12(7-3-2-4-8-12)10-6-5-9-14-11(10)13;/h10-11,13H,2-9H2,1H3;1H/q+1;/p-1 |
InChIキー |
NWQYEQLRSNYBOY-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CCCCC1)C2CCCOC2O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



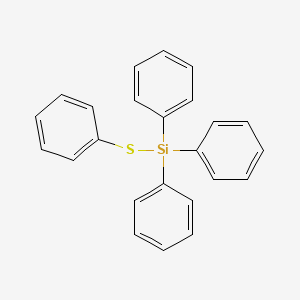
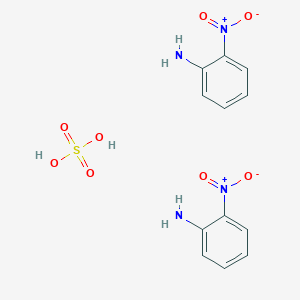
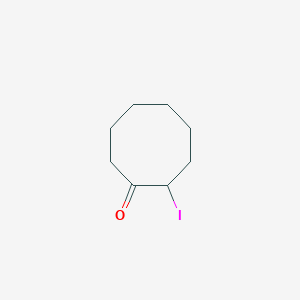
![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide](/img/structure/B14489140.png)

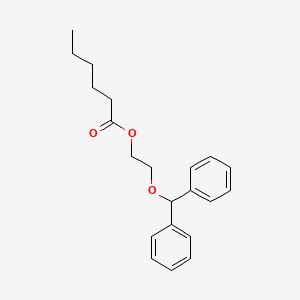
![1-{[1,3-Bis(dodecyloxy)propan-2-YL]oxy}octadecane](/img/structure/B14489153.png)
![2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione](/img/structure/B14489164.png)
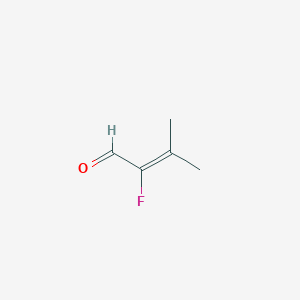
![3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione](/img/structure/B14489173.png)

